

# physical properties of 2,4-Dimethyl-1-pentanol

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## Compound of Interest

Compound Name: 2,4-Dimethyl-1-pentanol

Cat. No.: B1329443

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An In-depth Technical Guide to the Physical Properties of **2,4-Dimethyl-1-pentanol**

## Abstract

This technical guide provides a comprehensive examination of the physical properties of **2,4-Dimethyl-1-pentanol** (CAS No: 6305-71-1), a branched-chain primary alcohol.<sup>[1][2]</sup> Intended for researchers, chemists, and professionals in drug development, this document synthesizes key data points including molecular structure, thermodynamic properties, solubility, and spectroscopic signatures. The relationship between the compound's unique branched structure and its macroscopic physical characteristics is explored, offering insights into its behavior as a solvent and chemical intermediate.<sup>[1][2]</sup> Standardized experimental approaches for property determination and critical safety protocols are also detailed to ensure scientific rigor and safe handling.

## Molecular Identity and Structure

The foundational step in understanding a compound's physical properties is to establish its precise molecular identity and three-dimensional structure. **2,4-Dimethyl-1-pentanol** is a C7 aliphatic alcohol characterized by a five-carbon chain with methyl groups at the second and fourth positions.<sup>[2]</sup>

## Core Identifiers

Precise identification is critical for database searches, regulatory compliance, and accurate experimental replication. The key identifiers for **2,4-Dimethyl-1-pentanol** are summarized below.

Parameter	Value	Source(s)
CAS Number	6305-71-1	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O	[1][2][3][4]
Molecular Weight	116.20 g/mol	[1][2][4]
IUPAC Name	2,4-dimethylpentan-1-ol	[2][4]
InChI	InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3	[2][4]
InChI Key	OVOVDHYEQJKMD-UHFFFAOYSA-N	[2][4]
SMILES	CC(C)CC(C)CO	[2][4]

## Structural Analysis

The structure of **2,4-Dimethyl-1-pentanol** contains two key features that dictate its physical properties: a primary hydroxyl (-OH) group and a branched alkyl framework.[2]

- **Primary Hydroxyl Group:** The -OH group at position 1 makes the molecule a primary alcohol. This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, a critical factor influencing its boiling point and solubility.[2]
- **Branched Alkyl Chain:** The methyl groups at positions 2 and 4 introduce steric bulk and prevent the efficient packing of molecules. This branching reduces the surface area available for van der Waals interactions compared to its linear isomer, n-heptanol. Consequently, branched alcohols typically exhibit lower boiling points than their straight-chain counterparts. [2]

Caption: 2D Molecular Structure of **2,4-Dimethyl-1-pentanol**.

## Tabulated Physical Properties

The following table summarizes the key physical properties of **2,4-Dimethyl-1-pentanol**, compiled from various chemical data sources. These values are essential for modeling its behavior in chemical processes and for designing experiments.

Property	Value	Unit	Source(s)
Physical State	Liquid at room temperature	-	[2]
Appearance	Colorless liquid	-	[1]
Odor	Strong fruity odor	-	[1]
Boiling Point	160-162 °C (at 760 mmHg)	°C	[5]
161.0	°C	[1][3]	
Melting Point	-30.45 (estimate)	°C	[1]
Density	0.816	g/cm <sup>3</sup>	[1]
0.8 ± 0.1	g/cm <sup>3</sup>	[3]	
0.793 (at 20°C)	g/cm <sup>3</sup>	[5]	
Refractive Index	1.418	-	[1]
1.419	-	[3]	
1.427 (at 20°C)	-	[5]	
Flash Point	51.6	°C	[1][2][3]
Vapor Pressure	0.8 ± 0.6 (at 25°C, Predicted)	mmHg	[1][3]
Solubility	Limited solubility in water; soluble in organic solvents	-	[1][2]
LogP (Octanol/Water)	1.661 - 2.10 (Calculated)	-	[1][3][6]

## Analysis of Key Physical Properties

### Boiling Point and Volatility

The normal boiling point of **2,4-Dimethyl-1-pentanol** is reported to be approximately 161°C.[1][3] This value is a direct consequence of the interplay between its molecular weight, hydrogen bonding capability, and molecular shape. The primary alcohol group allows for strong intermolecular hydrogen bonds, which require significant thermal energy to overcome, leading to a relatively high boiling point compared to non-polar compounds of similar mass. However, as previously noted, the branched structure reduces the effectiveness of van der Waals forces, making it more volatile (lower boiling point) than a straight-chain alcohol like 1-heptanol (boiling point ~176°C). Its vapor pressure is correspondingly low at room temperature, predicted to be around 0.8 mmHg at 25°C.[1][3]

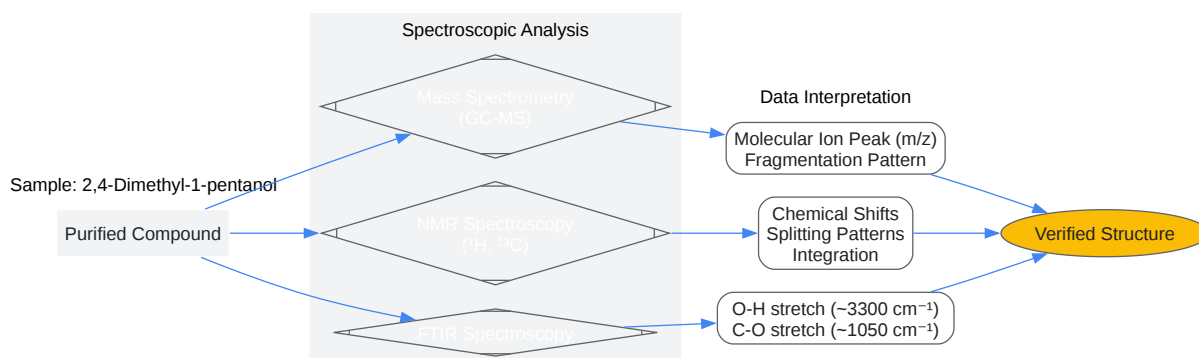
## Solubility Profile

**2,4-Dimethyl-1-pentanol** is described as having limited solubility in water but good solubility in organic solvents.[1][2] This amphipathic nature is a hallmark of alcohols with several carbon atoms.

- **Aqueous Solubility:** The polar hydroxyl group can form hydrogen bonds with water molecules, granting it some water solubility.
- **Organic Solubility:** The seven-carbon alkyl "tail" is non-polar and lipophilic, dominating the molecule's character and allowing it to readily mix with non-polar organic solvents through London dispersion forces.[2] The calculated LogP value (octanol-water partition coefficient) of ~1.7-2.1 further quantifies its preference for a non-polar environment over an aqueous one.[1][3][6]

## Spectroscopic Characterization Workflow

Confirming the identity and purity of **2,4-Dimethyl-1-pentanol** relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure. Data from NMR, IR, and Mass Spectrometry are available in public databases.[4]



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Caption: General workflow for spectroscopic verification.

- <sup>1</sup>H NMR: The proton NMR spectrum would show distinct signals corresponding to the different proton environments, including a characteristic signal for the CH<sub>2</sub>OH group's protons.
- <sup>13</sup>C NMR: The carbon NMR would reveal seven distinct signals, confirming the presence of seven unique carbon environments in the molecule.[4]
- FTIR: The infrared spectrum is dominated by a strong, broad absorption band in the 3200-3500 cm<sup>-1</sup> region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. A strong C-O stretching band would also be visible around 1040-1060 cm<sup>-1</sup>. [4]
- Mass Spectrometry: In a GC-MS analysis, the mass spectrum would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern, often involving the loss of water or alkyl fragments. The most abundant peak (base peak) is often observed at an m/z of 43.[4]

## Experimental Protocol: Boiling Point Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using standardized methods. The following protocol outlines a standard laboratory procedure for determining the normal boiling point.

Objective: To accurately measure the boiling point of **2,4-Dimethyl-1-pentanol** at atmospheric pressure.

Apparatus:

- Round-bottom flask (50 mL)
- Heating mantle with a stirrer
- Distillation head with a thermometer adapter
- Calibrated thermometer (-10 to 200°C range)
- Condenser
- Receiving flask
- Boiling chips
- Barometer

Procedure:

- Setup: Assemble a simple distillation apparatus. Place 20-25 mL of **2,4-Dimethyl-1-pentanol** and a few boiling chips into the round-bottom flask.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
- Heating: Begin heating the flask gently using the heating mantle. Stir the liquid to ensure even heating.

- **Equilibrium:** As the liquid heats, vapor will rise, and condensation will occur on the thermometer bulb. The temperature will rise and then stabilize.
- **Data Recording:** Record the temperature at which it remains constant while vapor is continuously condensing and dripping into the condenser. This stable temperature is the boiling point.
- **Pressure Correction:** Record the atmospheric pressure from a laboratory barometer. If the pressure is not exactly 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

## Safety and Handling

**2,4-Dimethyl-1-pentanol** is classified as a flammable liquid and can cause skin and serious eye irritation.[4][7] It may also cause respiratory irritation.[4]

- **GHS Hazard Statements:** H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- **Precautions for Safe Handling:**
  - Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
  - Use explosion-proof electrical and ventilating equipment.[8]
  - Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[7]
  - Ensure adequate ventilation or work in a chemical fume hood.[8]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9]

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